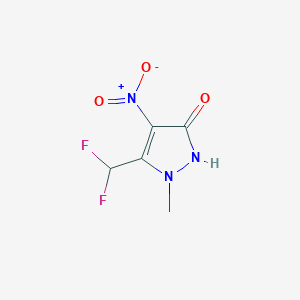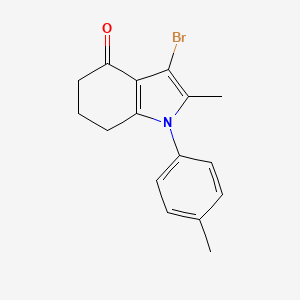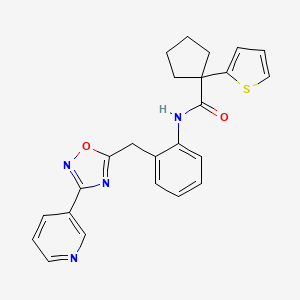
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This article will delve into its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves several key steps:
Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of an appropriate precursor such as a amidoxime with a suitable carboxylic acid derivative under dehydrating conditions.
Pyridine attachment: : The pyridin-3-yl group is often introduced via a nucleophilic substitution reaction, leveraging the reactivity of halo-pyridines with nucleophiles.
Connecting the phenyl and thiophenyl groups: : This step can be accomplished via a Suzuki-Miyaura cross-coupling reaction, utilizing palladium catalysis to join a boronic acid derivative with a halogenated precursor.
Industrial Production Methods
Industrial production methods may involve optimization of the aforementioned laboratory-scale reactions to enhance yield, efficiency, and scalability. Employing continuous flow reactors and high-throughput screening of catalysts can significantly streamline these processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophenyl ring, forming sulfoxides and sulfones.
Reduction: : The nitro group (if present) or the oxadiazole ring may be subjected to reduction under appropriate conditions, altering the electron density and reactivity of the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for sulfur oxidation.
Reduction: : Catalytic hydrogenation or metal hydrides such as sodium borohydride are often used.
Substitution: : Halogenated derivatives and nucleophiles like amines or thiols under mild to moderate conditions.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced oxadiazole derivatives or amines.
Substitution: : Various substituted pyridinyl or phenyl derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures for various applications.
Biology
It exhibits potential as a biological probe due to its ability to interact with specific proteins or enzymes, facilitating the study of biochemical pathways.
Medicine
Early-stage research suggests that it may have therapeutic potential as an anti-inflammatory or anti-cancer agent, although detailed studies are still required to validate these effects.
Industry
In industrial chemistry, the compound's unique structure allows it to act as a ligand in catalytic processes or as a building block for advanced materials.
Mecanismo De Acción
Molecular Targets
The compound's biological effects are mediated through its interactions with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved
It may inhibit key enzymes or modulate receptor activity, thereby altering downstream signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: : Lacks the pyridin-3-yl and oxadiazole rings, resulting in different reactivity and biological activity.
N-(2-(pyridin-3-ylmethyl)phenyl)-1-cyclopentanecarboxamide:
Uniqueness
The presence of the 1,2,4-oxadiazole ring and the pyridin-3-yl group distinguishes N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide from its analogs, offering unique reactivity patterns and potential for targeted biological interactions.
Propiedades
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-23(24(11-3-4-12-24)20-10-6-14-31-20)26-19-9-2-1-7-17(19)15-21-27-22(28-30-21)18-8-5-13-25-16-18/h1-2,5-10,13-14,16H,3-4,11-12,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMCZXWKPVCVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
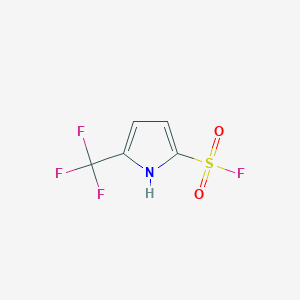
![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/new.no-structure.jpg)
![2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2743920.png)
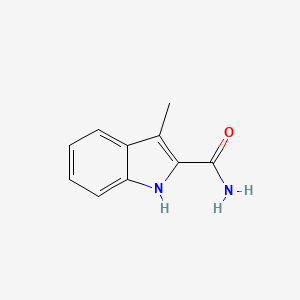
![5-Ethyl-2-{[1-(pyridin-4-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2743928.png)
![7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2743929.png)
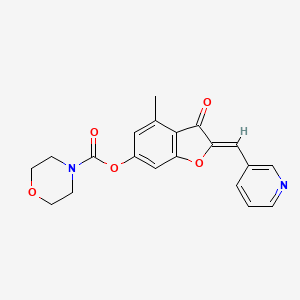
![N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2743931.png)
![4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2743932.png)
![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2743933.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2743934.png)
